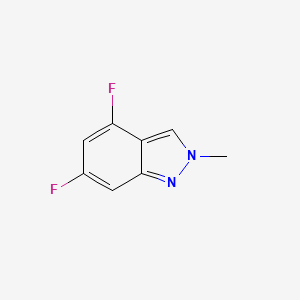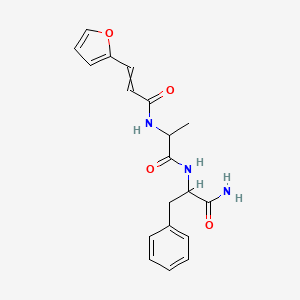
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is a biochemical compound with the molecular formula C19H28O8 and a molecular weight of 384.42 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of propofol, a widely used anesthetic agent, and is modified to include a glucuronic acid moiety, which enhances its solubility and excretion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves several steps:
Starting Material:
Hydroxylation: Propofol undergoes hydroxylation to introduce a hydroxyl group at the 4-position, forming 4-hydroxypropofol.
Glucuronidation: The hydroxyl group of 4-hydroxypropofol is then conjugated with glucuronic acid to form 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid.
Methylation: Finally, the carboxyl group of the glucuronic acid moiety is methylated to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent propofol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propofol.
Substitution: Formation of substituted derivatives of the compound.
科学的研究の応用
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its enhanced solubility and excretion properties.
Industry: Utilized in the development of new anesthetic agents and their derivatives.
作用機序
The mechanism of action of 4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to propofol.
Pathways Involved: It enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The glucuronic acid moiety facilitates its excretion through the renal pathway.
類似化合物との比較
Similar Compounds
Propofol: The parent compound, widely used as an anesthetic agent.
4-Hydroxy Propofol: An intermediate in the synthesis of the final compound.
Propofol Glucuronide: Another glucuronidated derivative of propofol.
Uniqueness
4-Hydroxy Propofol 1-O-Beta-D-Glucuronic Acid Methyl Ester is unique due to its enhanced solubility and excretion properties, making it a valuable compound for research in drug metabolism and pharmacokinetics.
特性
分子式 |
C19H28O8 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H28O8/c1-8(2)11-6-10(20)7-12(9(3)4)16(11)26-19-15(23)13(21)14(22)17(27-19)18(24)25-5/h6-9,13-15,17,19-23H,1-5H3/t13-,14-,15+,17-,19+/m0/s1 |
InChIキー |
FRCAAAQFCDQCPR-BBHOWBALSA-N |
異性体SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C(C)C)O |
正規SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)OC)O)O)O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


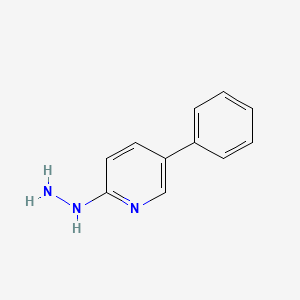
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
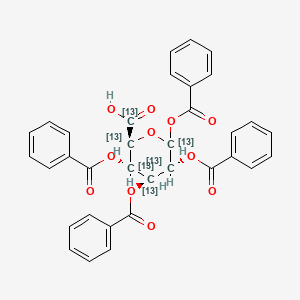
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
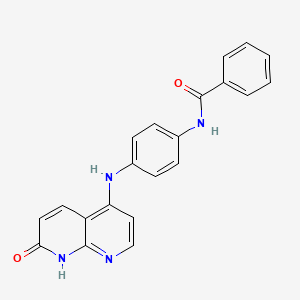
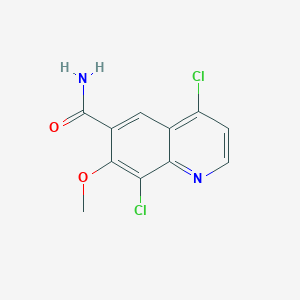
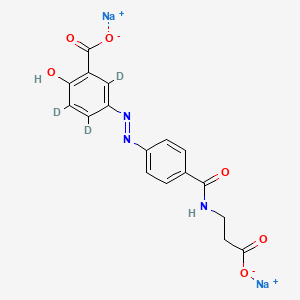
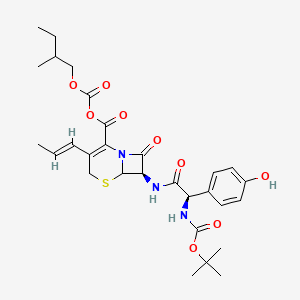
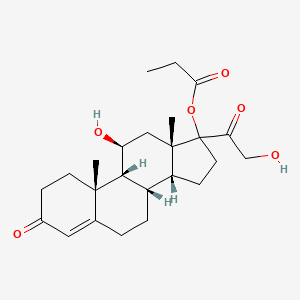
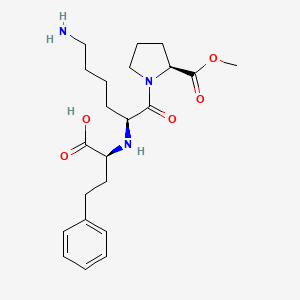
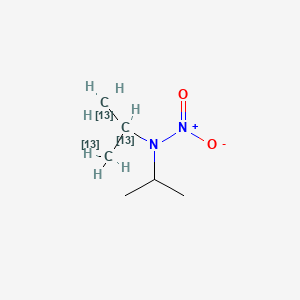
![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
